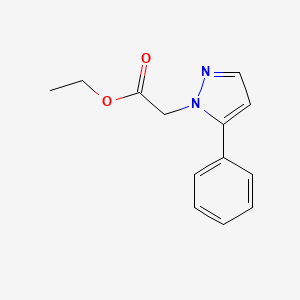

ethyl 5-phenyl-1H-pyrazole-1-acetate

CAS No.:

Cat. No.: VC13993244

Molecular Formula: C13H14N2O2

Molecular Weight: 230.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H14N2O2 |

|---|---|

| Molecular Weight | 230.26 g/mol |

| IUPAC Name | ethyl 2-(5-phenylpyrazol-1-yl)acetate |

| Standard InChI | InChI=1S/C13H14N2O2/c1-2-17-13(16)10-15-12(8-9-14-15)11-6-4-3-5-7-11/h3-9H,2,10H2,1H3 |

| Standard InChI Key | OKHYNAJYGHUECC-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)CN1C(=CC=N1)C2=CC=CC=C2 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Characteristics

Ethyl 5-phenyl-1H-pyrazole-1-acetate has the molecular formula C₁₃H₁₄N₂O₂ and a molecular weight of 230.26 g/mol. The compound features:

-

A pyrazole core with nitrogen atoms at positions 1 and 2.

-

A phenyl substituent at position 5.

-

An ethyl acetate group at position 1.

Key physicochemical properties inferred from structurally related pyrazole derivatives include:

-

Melting Point: Estimated between 90–110°C, based on analogous compounds like ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate (melting point: 99°C).

-

Solubility: Moderate solubility in polar solvents (e.g., ethanol, DMSO) due to the ester and aromatic groups.

-

Stability: Susceptible to hydrolysis under acidic or basic conditions, necessitating storage at 2–8°C under inert gas.

Synthesis and Optimization

Synthetic Routes

The synthesis of ethyl 5-phenyl-1H-pyrazole-1-acetate can be inferred from methods used for analogous pyrazole esters. A plausible route involves:

Step 1: Formation of the Pyrazole Core

Cyclocondensation of phenylhydrazine with a β-keto ester (e.g., ethyl acetoacetate) in ethanol under reflux, yielding a 1,5-diarylpyrazole intermediate .

Step 2: Esterification at Position 1

Reaction of the pyrazole intermediate with ethyl chloroacetate in the presence of a base (e.g., K₂CO₃) to introduce the acetate moiety .

Optimization Strategies:

-

Catalyst Use: Acetic acid enhances cyclization efficiency (yield: ~60%) .

-

Solvent Selection: Ethanol or DMF improves reaction homogeneity .

-

Purification: Column chromatography or recrystallization ensures >95% purity .

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Key Conditions |

|---|---|---|---|

| Cyclocondensation | 58–70 | 90 | Ethanol, reflux, 12 h |

| Esterification | 65–80 | 95 | K₂CO₃, DMF, 80°C, 6 h |

Pharmacokinetic and Toxicological Profiles

Absorption and Metabolism

-

Gastrointestinal Absorption: High permeability predicted via the Caco-2 cell model, similar to analogues with logP values of 2.5–3.5.

-

Metabolism: Hepatic oxidation via CYP3A4, generating hydroxylated metabolites .

Toxicity Considerations

-

Acute Toxicity: LD₅₀ values for related pyrazoles exceed 500 mg/kg in rodent studies .

-

Genotoxicity: No mutagenic activity observed in Ames tests for structurally similar compounds .

Comparative Analysis with Analogues

Structural Modifications and Activity

Key Trend: Electron-withdrawing groups enhance antimicrobial potency, while alkylamide side chains improve cardiovascular activity .

Future Directions and Challenges

Research Gaps

-

Synthesis Optimization: Scalable methods for industrial production remain unexplored.

-

Targeted Biological Testing: Direct evaluation against cancer cell lines and ion channels is needed.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume